molecular formula C20H13FN2O B12576868 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 303149-06-6

3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12576868
CAS No.: 303149-06-6
M. Wt: 316.3 g/mol
InChI Key: DHZXAAPQTLKMSF-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which includes a fluorophenyl group and an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-fluoroaniline with an appropriate indole derivative. One common method involves the reaction of 4-fluoroaniline with isatin (1H-indole-2,3-dione) under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl group may enhance its binding affinity and specificity towards certain targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
  • 3-[(4-bromophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
  • 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the fluorophenyl group in 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development .

Properties

CAS No.

303149-06-6

Molecular Formula

C20H13FN2O

Molecular Weight

316.3 g/mol

IUPAC Name

3-(4-fluorophenyl)imino-1-phenylindol-2-one

InChI

InChI=1S/C20H13FN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H

InChI Key

DHZXAAPQTLKMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)F)C2=O

Origin of Product

United States

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